![molecular formula C7H7N3S B13459313 Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)
Thieno[3,2-b]pyridine-6,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-b]pyridine-6,7-diamine is a heterocyclic compound that belongs to the class of thienopyridines These compounds are characterized by a fused ring system consisting of a thiophene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]pyridine-6,7-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain thieno[3,2-b]pyridine derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are subsequently cyclized to form thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Thieno[3,2-b]pyridine-6,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups.
Aplicaciones Científicas De Investigación
Thieno[3,2-b]pyridine-6,7-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of thieno[3,2-b]pyridine-6,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit key enzymes involved in disease pathways or interact with cellular receptors to alter signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]pyridine: Another thienopyridine derivative with similar structural features but different biological activities.
Thieno[3,4-b]pyridine: A related compound with a different fusion pattern of the thiophene and pyridine rings.
Thieno[3,2-d]pyrimidine: A compound with a pyrimidine ring fused to a thiophene ring, exhibiting distinct chemical and biological properties.
Uniqueness
Thieno[3,2-b]pyridine-6,7-diamine is unique due to its specific substitution pattern and the presence of two amino groups, which confer distinct reactivity and biological activity
Propiedades
Fórmula molecular |
C7H7N3S |
|---|---|
Peso molecular |
165.22 g/mol |
Nombre IUPAC |
thieno[3,2-b]pyridine-6,7-diamine |
InChI |
InChI=1S/C7H7N3S/c8-4-3-10-5-1-2-11-7(5)6(4)9/h1-3H,8H2,(H2,9,10) |
Clave InChI |
DDSUOVLOOXEJNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C(C(=CN=C21)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459238.png)
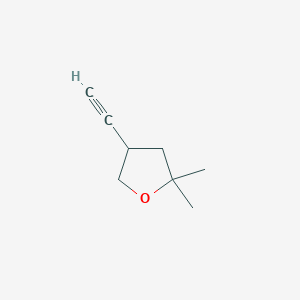

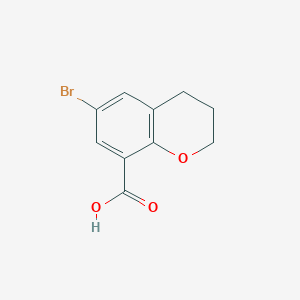
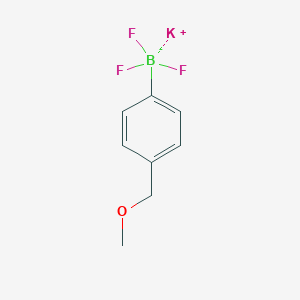

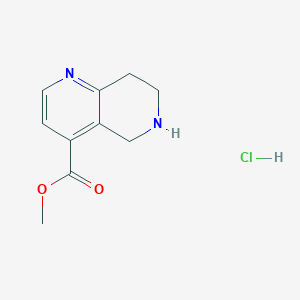

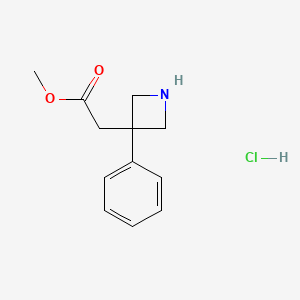

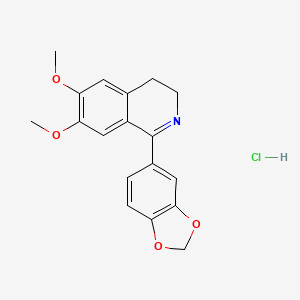

![Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459328.png)
